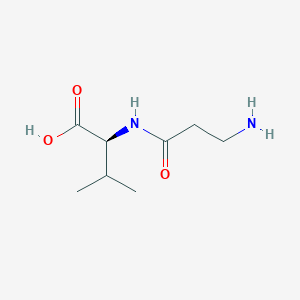

(2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid

Description

Properties

IUPAC Name |

(2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(2)7(8(12)13)10-6(11)3-4-9/h5,7H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIZUEAPVZZYCO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316245 | |

| Record name | β-Alanyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17136-26-4 | |

| Record name | β-Alanyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17136-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Alanyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid typically involves the use of amino acid derivatives and specific reagents to introduce the desired functional groups. One common method involves the protection of the amino group, followed by the introduction of the 3-aminopropanoyl group through a coupling reaction. The reaction conditions often include the use of coupling agents such as carbodiimides and catalysts to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of (2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its role in biochemical pathways and its interactions with enzymes.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.

Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted 3-Methylbutanoic Acid Derivatives

The following table summarizes key structural and functional differences between the target compound and its analogues:

Key Observations:

- Substituent Effects: The 3-aminopropanoyl group in the target compound provides a balance between hydrophilicity (due to the primary amine) and steric accessibility, unlike bulkier analogues like (2S)-2-(cyclohexyl(phenyl)methylamino)-3-methylbutanoic acid, which exhibit reduced solubility .

- Biological Relevance : Valylvaline (Val-Val) shares a peptide backbone but lacks the β-alanine linkage, leading to distinct metabolic pathways and hydrogen-bonding patterns .

- Chemical Reactivity : The dimethylcarbamoyl derivative () is less reactive in nucleophilic reactions due to its tertiary amide, whereas the target compound’s primary amine can participate in conjugation or crosslinking reactions .

Functional Group Variations

Amino vs. Carbamoyl Substitutions

- Primary Amine (Target Compound) : Enhances solubility in aqueous media and enables participation in acid-base reactions. This contrasts with carbamoyl derivatives (e.g., dimethylcarbamoyl in ), which are more lipophilic and resistant to enzymatic hydrolysis .

- Aromatic vs.

Peptide Linkages

- β-Alanine vs. In contrast, α-linked dipeptides like Gly-Val () adopt more compact conformations .

Biological Activity

(2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid, also known as a derivative of amino acids, has garnered attention in biological research due to its potential therapeutic applications. This compound is structurally related to amino acids and exhibits unique biological activities that warrant detailed exploration.

Chemical Structure and Properties

The chemical structure of (2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid can be represented as follows:

- IUPAC Name : (2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid

- CAS Number : 17136-26-4

- Molecular Formula : C₇H₁₄N₂O₂

The compound features an amine group, which contributes to its biological activity, particularly in enzyme interactions and metabolic processes.

The biological activity of (2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid is primarily mediated through its interaction with various biological macromolecules, including enzymes and receptors. It may act as a substrate or inhibitor, influencing metabolic pathways and cellular functions. The mechanism often involves:

- Binding to Enzymes : The compound can interact with the active sites or allosteric sites of enzymes, altering their activity.

- Modulation of Signaling Pathways : It may influence various signaling pathways by acting on specific receptors or secondary messengers.

1. Antioxidant Properties

Research indicates that (2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is significant in preventing cellular damage associated with various diseases.

2. Neuroprotective Effects

Studies have suggested that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to stabilize neuronal function and promote cell survival under stress conditions.

3. Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties, showing potential in reducing inflammation markers in various biological systems. This effect could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

| Study | Findings | Reference |

|---|---|---|

| Study on Neuroprotection | Demonstrated that (2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid protects neurons from apoptosis induced by oxidative stress. | |

| Investigation of Antioxidant Activity | Found that the compound significantly reduces reactive oxygen species (ROS) in vitro, indicating strong antioxidant capacity. | |

| Assessment of Anti-inflammatory Effects | Showed a decrease in pro-inflammatory cytokines in animal models treated with the compound. |

Comparative Analysis with Similar Compounds

To understand the unique properties of (2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid, a comparison with similar compounds can be insightful:

| Compound | Structure Similarity | Biological Activity |

|---|---|---|

| L-Leucine | Similar backbone structure | Essential amino acid involved in protein synthesis |

| L-Valine | Branched-chain amino acid | Supports muscle metabolism and energy production |

| L-Isoleucine | Another branched-chain amino acid | Involved in hemoglobin formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.